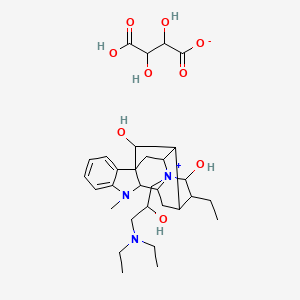

DetajmiumBitartrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DetajmiumBitartrate is a novel pharmaceutical compound that has recently garnered attention in the medical community for its potential therapeutic uses. Marketed under various trade names, including DetaX and BitartrateX, this drug is primarily being investigated for its efficacy in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s Disease . This compound is classified as a neuroprotective agent and is designed to target specific neural pathways to prevent or slow the degeneration of neurons .

Métodos De Preparación

The synthetic routes for DetajmiumBitartrate involve multiple steps, including the reaction of 4-(3-(Diethylamino)-2-hydroxypropyl)ajmalinium with (2R,3R)-2,3-dihydroxybutanedioic acid . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the correct formation of the compound. Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and purity of the final product .

Análisis De Reacciones Químicas

DetajmiumBitartrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions could produce dehydroxylated forms of the compound .

Aplicaciones Científicas De Investigación

DetajmiumBitartrate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study neuroprotective mechanisms and pathways . In biology, it is being investigated for its potential to enhance cognitive functions and motor skills in neurodegenerative diseases . In medicine, clinical trials are exploring its efficacy as an adjunct therapy for Alzheimer’s and Parkinson’s Disease . Additionally, in the industry, this compound is being studied for its potential use in developing new neuroprotective drugs .

Mecanismo De Acción

The mechanism of action for DetajmiumBitartrate revolves around its ability to modulate the activity of neurotransmitters in the brain. The drug specifically targets cholinergic pathways, which are crucial for memory and learning . By enhancing the release of acetylcholine, a critical neurotransmitter, this compound improves synaptic plasticity and neural communication . This action helps to counteract the loss of cognitive function typically seen in diseases like Alzheimer’s. Additionally, this compound exhibits antioxidant properties that reduce oxidative stress in neural tissues, another contributing factor to neuronal death . The drug also shows an ability to inhibit the aggregation of beta-amyloid plaques, which are often found in the brains of Alzheimer’s patients and are known to disrupt neuronal function .

Comparación Con Compuestos Similares

DetajmiumBitartrate can be compared with other neuroprotective agents such as Donepezil, Rivastigmine, and Galantamine. Unlike these compounds, this compound has a multifaceted approach, targeting multiple pathways and exhibiting both cholinergic enhancement and antioxidant properties . This makes it unique in its potential to provide comprehensive neuroprotection. Similar compounds include:

- Donepezil

- Rivastigmine

- Galantamine

Each of these compounds has its own mechanism of action and therapeutic uses, but this compound’s combination of cholinergic enhancement and antioxidant properties sets it apart .

Propiedades

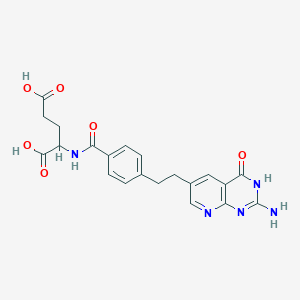

Fórmula molecular |

C31H47N3O9 |

|---|---|

Peso molecular |

605.7 g/mol |

Nombre IUPAC |

15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C27H42N3O3.C4H6O6/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3;5-1(3(7)8)2(6)4(9)10/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1 |

Clave InChI |

NXAWWUAMFJNVMF-UHFFFAOYSA-M |

SMILES canónico |

CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C.C(C(C(=O)[O-])O)(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid](/img/structure/B12298604.png)

![[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+)](/img/structure/B12298616.png)

![(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide](/img/structure/B12298649.png)

![7-((R)-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12298656.png)

![Ruthenium, bis(2,2'-bipyridine-|EN1,|EN1')[[4,4'-([2,2'-bipyridine]-5,5'-diyl-|EN1,|EN1')bis[benzoato]](2-)]-, dihydrochloride](/img/structure/B12298657.png)

![N,N-dimethyl-5-(pyridin-2-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B12298668.png)